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molecular formula C6H7N3O4 B454997 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid CAS No. 512810-21-8

3-(4-nitro-1H-pyrazol-1-yl)propanoic acid

Cat. No. B454997
M. Wt: 185.14g/mol
InChI Key: DRVNKZUIVXMXHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09040545B2

Procedure details

4-Nitro-1H-pyrazole (0.50 g, 4.4 mmol) was dissolved in DMF (5 mL). After addition of methyl-3-bromopropionate (0.72 mL, 1.5 eq) and potassium carbonate (0.92 g, 1.5 eq), the reaction mixture was stirred at 50° C. for 3 h, then partitioned between water and DCM. The aqueous phase was extracted with DCM, the combined organic phases dried over sodium sulfate and evaporated. The residue was hydrolyzed at rt over 30 min with lithium hydroxide (3M, aqueous) (4.4 mL, 3 eq) in methanol (5 mL) and the reaction mixture evaporated to dryness to afford 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid in a quantitative yield.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.72 mL
Type
reactant
Reaction Step Two
Quantity
0.92 g
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][NH:7][CH:8]=1)([O-:3])=[O:2].C[O:10][C:11](=[O:15])[CH2:12][CH2:13]Br.C(=O)([O-])[O-].[K+].[K+].[OH-].[Li+]>CN(C=O)C.CO>[N+:1]([C:4]1[CH:5]=[N:6][N:7]([CH2:13][CH2:12][C:11]([OH:15])=[O:10])[CH:8]=1)([O-:3])=[O:2] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NNC1
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.72 mL
Type
reactant
Smiles
COC(CCBr)=O
Name
Quantity
0.92 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
4.4 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 50° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between water and DCM
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the reaction mixture evaporated to dryness

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=NN(C1)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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